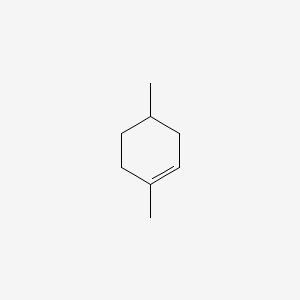
1,4-Dimethylcyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethylcyclohexene is an organic compound with the molecular formula C(_8)H(_14). It is a derivative of cyclohexene, where two methyl groups are attached to the first and fourth carbon atoms of the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethylcyclohexene can be synthesized through several methods:
-
Dehydration of Alcohols: : One common method involves the dehydration of 1,4-dimethylcyclohexanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
-
Dehydrohalogenation of Alkyl Halides: : Another method involves the dehydrohalogenation of 1,4-dimethylcyclohexyl halides using strong bases like potassium tert-butoxide. This reaction also requires elevated temperatures to promote the elimination of the halide and formation of the double bond.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 1,4-dimethylcyclohexane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen and form the desired product.
化学反応の分析
Types of Reactions
1,4-Dimethylcyclohexene undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form 1,4-dimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Hydrogenation of this compound using catalysts such as palladium on carbon can yield 1,4-dimethylcyclohexane.
-
Substitution: : Electrophilic substitution reactions can occur at the double bond, leading to products such as 1,4-dimethylcyclohexyl halides when reacted with halogens in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl(_2), Br(_2)) with light or catalysts like iron(III) chloride (FeCl(_3)).
Major Products
Oxidation: 1,4-Dimethylcyclohexanone.
Reduction: 1,4-Dimethylcyclohexane.
Substitution: 1,4-Dimethylcyclohexyl halides.
科学的研究の応用
1,4-Dimethylcyclohexene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound can be used as a monomer or comonomer in the production of specialty polymers.
Material Science: It is utilized in the development of new materials with specific properties, such as high thermal stability or unique mechanical characteristics.
Biological Studies: Researchers use this compound to study the effects of cyclic hydrocarbons on biological systems, including their interactions with enzymes and cell membranes.
作用機序
The mechanism of action of 1,4-dimethylcyclohexene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. In reduction reactions, the double bond is hydrogenated to form a saturated cyclohexane ring.
類似化合物との比較
1,4-Dimethylcyclohexene can be compared with other similar compounds such as:
Cyclohexene: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
1,2-Dimethylcyclohexene: Has methyl groups on adjacent carbon atoms, leading to different steric and electronic effects.
1,3-Dimethylcyclohexene: Methyl groups are separated by one carbon, resulting in different reactivity patterns compared to this compound.
The uniqueness of this compound lies in the specific positioning of its methyl groups, which influences its reactivity and the types of products formed in chemical reactions.
特性
CAS番号 |
70688-47-0 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
1,4-dimethylcyclohexene |
InChI |
InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h3,8H,4-6H2,1-2H3 |
InChIキー |
KMGDYKOGDOVDCW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


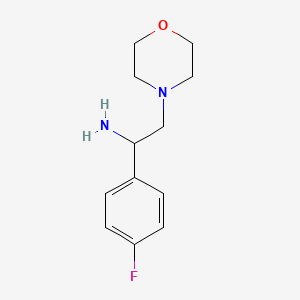
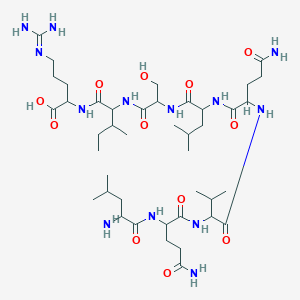
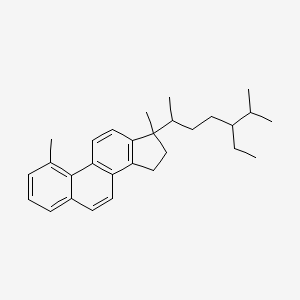
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)

![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
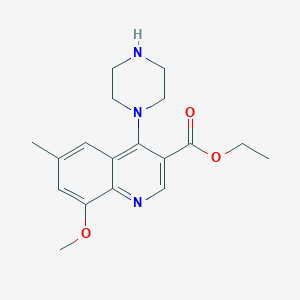
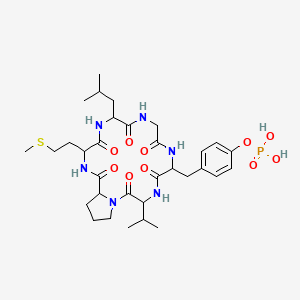



![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
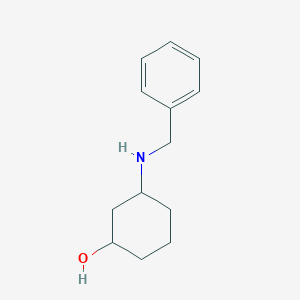
![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)
